molecular formula C17H21NO3 B1300806 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine CAS No. 94271-52-0

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine

Cat. No.: B1300806
CAS No.: 94271-52-0
M. Wt: 287.35 g/mol
InChI Key: WQWDVPAAEXTUIK-UHFFFAOYSA-N
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Description

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is a chemical compound that features a phenyl group and a trimethoxyphenyl group connected by a methanamine linkage. This compound is notable for its unique structural properties, which make it valuable in various scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit tubulin polymerization, which is crucial for cell division. Additionally, it interacts with heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation, differentiation, and survival, thereby altering cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule formation . This action leads to cell cycle arrest and apoptosis in rapidly dividing cells. Additionally, it inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively . These interactions result in the inhibition of cancer cell growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells . These findings suggest that this compound may have potential as a long-term therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of optimizing dosage regimens for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound. Additionally, the compound interacts with cofactors such as NADPH and glutathione, which are involved in redox reactions and detoxification processes . These interactions influence metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects. Additionally, its interaction with transporters such as P-glycoprotein influences its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles such as the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein folding . Post-translational modifications and targeting signals play a crucial role in directing the compound to specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine typically involves the following steps:

    Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of a phenol derivative using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The phenyl group is then coupled with the trimethoxyphenyl intermediate using a suitable coupling agent like formaldehyde and a reducing agent such as sodium borohydride to form the methanamine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is extensively used in scientific research due to its versatile properties:

    Medicinal Chemistry: It serves as a pharmacophore in the development of drugs targeting various biological pathways, including anti-cancer, anti-inflammatory, and anti-microbial agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various functional groups.

    Biological Studies: It is employed in studying the mechanisms of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor.

    Trimethoprim: Another dihydrofolate reductase inhibitor.

Uniqueness

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. The presence of the trimethoxyphenyl group enhances its binding affinity and specificity, making it a valuable compound in drug development and research .

Properties

IUPAC Name

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-9-14(10-16(20-2)17(15)21-3)12-18-11-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDVPAAEXTUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352821
Record name N-benzyl-N-(3,4,5-trimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94271-52-0
Record name N-benzyl-N-(3,4,5-trimethoxybenzyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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